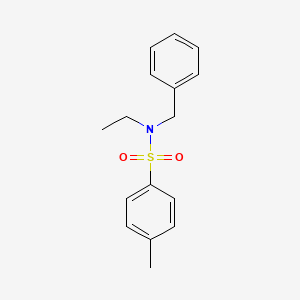
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C14H17NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a benzyl and an ethyl group, and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide typically begins with 4-methylbenzenesulfonyl chloride and ethylamine.
Reaction: The 4-methylbenzenesulfonyl chloride reacts with ethylamine in the presence of a base such as triethylamine to form N-ethyl-4-methylbenzenesulfonamide.
Benzylation: The N-ethyl-4-methylbenzenesulfonamide is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include amines or alcohols.
Substitution: Products vary depending on the nucleophile used, such as substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
- Acts as a protecting group for amines in multi-step synthesis.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized as a plasticizer in the production of polymers and resins.
- Employed as a stabilizer in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparación Con Compuestos Similares
N-Benzyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethyl group on the sulfonamide nitrogen.
N-Ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the benzyl group on the sulfonamide nitrogen.
N-Benzyl-N-methyl-4-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group on the sulfonamide nitrogen.
Uniqueness: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups on the sulfonamide nitrogen, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its ability to interact with specific molecular targets and improve its solubility and stability in various applications.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-benzyl-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |
Clave InChI |
LZHKCTMEGAQCSI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
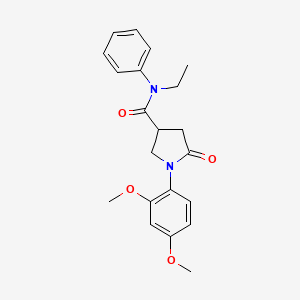
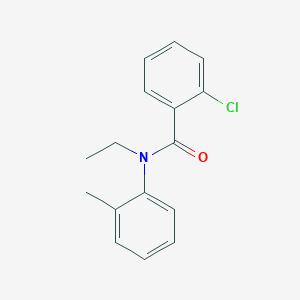
![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)


![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B14960887.png)
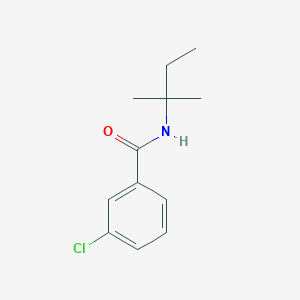
![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
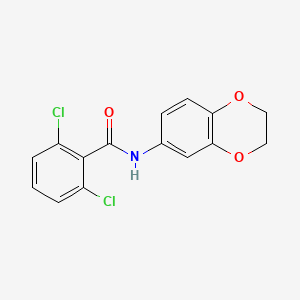
![4-[Bis(cyanomethyl)carbamoyl]phenyl acetate](/img/structure/B14960943.png)
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
![4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)
